molecular formula C45H89NO6 B13357998 Heptadecan-9-yl 8-((1,3-dihydroxypropan-2-yl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Heptadecan-9-yl 8-((1,3-dihydroxypropan-2-yl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Cat. No.: B13357998
M. Wt: 740.2 g/mol
InChI Key: ALNVFMJLVHSFDB-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((1,3-dihydroxypropan-2-yl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a long heptadecane chain and a functionalized octanoate group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((1,3-dihydroxypropan-2-yl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the heptadecane chain and the octanoate group separately. These intermediates are then combined through a series of reactions, such as esterification and amidation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((1,3-dihydroxypropan-2-yl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Heptadecan-9-yl 8-((1,3-dihydroxypropan-2-yl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is employed in the development of lipid-based nanoparticles for drug delivery and gene therapy.

    Medicine: The compound is investigated for its potential therapeutic properties and as a carrier for active pharmaceutical ingredients.

    Industry: It is used in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((1,3-dihydroxypropan-2-yl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with specific molecular targets and pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with proteins and enzymes, modulating their activity and function. These interactions can lead to various biological effects, such as enhanced drug delivery and improved therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other lipid-based molecules with long hydrocarbon chains and functionalized groups, such as:

  • Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine
  • 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine
  • 1,2-Dimyristoyl-sn-glycero-3-phosphocholine

Uniqueness

Heptadecan-9-yl 8-((1,3-dihydroxypropan-2-yl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate stands out due to its unique combination of a heptadecane chain and a functionalized octanoate group. This structure imparts distinct physicochemical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

Molecular Formula

C45H89NO6

Molecular Weight

740.2 g/mol

IUPAC Name

nonyl 8-[1,3-dihydroxypropan-2-yl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate

InChI

InChI=1S/C45H89NO6/c1-4-7-10-13-16-25-32-39-51-44(49)35-28-21-17-23-30-37-46(42(40-47)41-48)38-31-24-18-22-29-36-45(50)52-43(33-26-19-14-11-8-5-2)34-27-20-15-12-9-6-3/h42-43,47-48H,4-41H2,1-3H3

InChI Key

ALNVFMJLVHSFDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)C(CO)CO

Origin of Product

United States

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